molecular formula C13H15N3O3S2 B4442208 N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

Cat. No. B4442208
M. Wt: 325.4 g/mol
InChI Key: GYBLWJLFKQVCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, also known as PEAQX, is a selective antagonist of the AMPA receptor subtype GluA2/3. AMPA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity and are involved in learning and memory. PEAQX has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide selectively blocks the activity of GluA2/3-containing AMPA receptors by binding to a specific site on the receptor. This results in a decrease in the excitability of neurons and a reduction in synaptic plasticity. N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide does not affect other types of ionotropic glutamate receptors, such as NMDA receptors or kainate receptors.
Biochemical and Physiological Effects:
N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide reduces the amplitude and frequency of AMPA receptor-mediated synaptic currents. N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has also been shown to reduce the excitability of hippocampal neurons and to inhibit the induction of LTP. In vivo studies have demonstrated that N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide can reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has a number of advantages for use in laboratory experiments. It is highly selective for GluA2/3-containing AMPA receptors, which allows researchers to study the specific role of these receptors in various physiological and pathological processes. N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is also relatively stable and can be used in a variety of experimental conditions. However, N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has some limitations. It is not effective against other types of ionotropic glutamate receptors, which limits its use in studies of other synaptic plasticity mechanisms. Additionally, N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide can have off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are a number of future directions for research involving N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease. N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to reduce the toxicity of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease. Another area of interest is the role of AMPA receptors in pain processing. N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to reduce the sensitivity of neurons to painful stimuli, suggesting that it may have potential as a pain medication. Finally, there is interest in developing more selective and potent AMPA receptor antagonists that can be used in a variety of experimental conditions.

Scientific Research Applications

N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been used in a variety of scientific research applications, including studies of synaptic plasticity, neuronal excitability, and neurodegenerative diseases. For example, N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been used to investigate the role of AMPA receptors in long-term potentiation (LTP), a process that underlies learning and memory. N-(5-{[(2-phenylethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has also been used to study the role of AMPA receptors in epilepsy, stroke, and Alzheimer's disease.

properties

IUPAC Name

N-[5-(2-phenylethylsulfamoyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-10(17)16-13-14-9-12(20-13)21(18,19)15-8-7-11-5-3-2-4-6-11/h2-6,9,15H,7-8H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBLWJLFKQVCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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